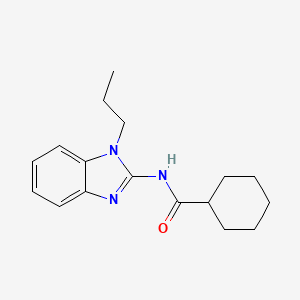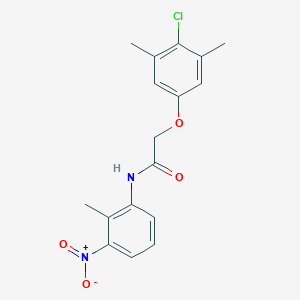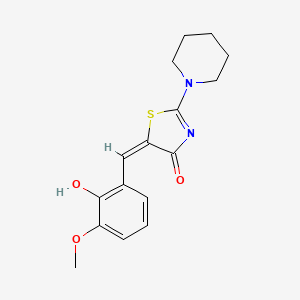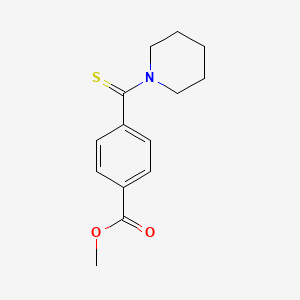
N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide, also known as PBICA, is a chemical compound that has been widely studied for its potential applications in scientific research. PBICA belongs to a class of compounds known as benzimidazole derivatives and has been shown to exhibit a range of interesting biochemical and physiological effects.
作用机制
The mechanism of action of N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide is not fully understood, but it is thought to involve the modulation of the GABA-A receptor. N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has been shown to bind to the benzodiazepine site on the GABA-A receptor, which is a site that is also targeted by drugs such as diazepam and lorazepam.
Biochemical and Physiological Effects:
N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has been shown to exhibit a range of interesting biochemical and physiological effects. In addition to its anxiolytic and anticonvulsant effects, N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has also been shown to have sedative and hypnotic effects in animal models. N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has also been shown to have some potential as an analgesic, although more research is needed in this area.
实验室实验的优点和局限性
One of the main advantages of using N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide in lab experiments is its high affinity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABA-A receptor in various physiological processes. However, one limitation of using N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
未来方向
There are a number of potential future directions for research on N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide. One area of research that is particularly promising is the development of new drugs that target the GABA-A receptor. N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide and other benzimidazole derivatives could serve as a starting point for the development of new drugs that are more selective and have fewer side effects than existing drugs such as benzodiazepines. Another area of research that is promising is the study of the role of the GABA-A receptor in various neurological disorders, such as epilepsy and anxiety disorders. N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide and other GABA-A receptor modulators could be useful tools for studying these disorders and developing new treatments.
合成方法
N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide can be synthesized using a variety of methods, including the reaction of cyclohexanecarboxylic acid with 1-propyl-1H-benzimidazole-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Other methods for synthesizing N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide include the reaction of cyclohexanecarboxylic acid with 1-propyl-2-nitrobenzimidazole followed by reduction with hydrogen gas.
科学研究应用
N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has been shown to have a range of potential applications in scientific research. One area of research where N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has been studied extensively is in the field of neuroscience. N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has been shown to have a high affinity for the GABA-A receptor, which is a receptor that is involved in the regulation of neuronal excitability. N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has also been shown to have anxiolytic and anticonvulsant effects in animal models.
属性
IUPAC Name |
N-(1-propylbenzimidazol-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-2-12-20-15-11-7-6-10-14(15)18-17(20)19-16(21)13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSHBYKSQNFIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5804381.png)



![6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5804421.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5804434.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804441.png)


![methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5804462.png)
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5804466.png)


